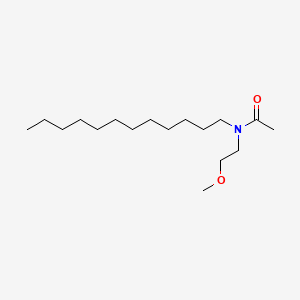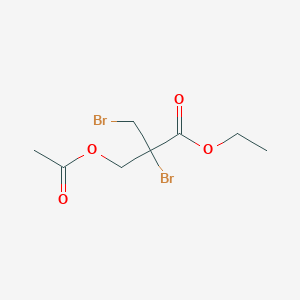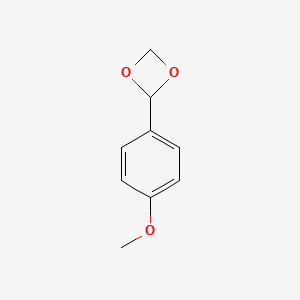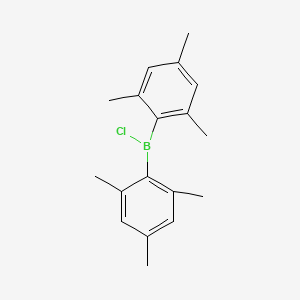
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with 2-chloro-1,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where the starting materials are subjected to controlled halogenation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation may produce corresponding carboxylic acids.
Applications De Recherche Scientifique
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1-bromo-2-chloro-: A halogenated ethane derivative with similar reactivity.
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Another fluorinated compound with comparable chemical properties.
Uniqueness
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability
Propriétés
Numéro CAS |
185418-82-0 |
|---|---|
Formule moléculaire |
C4H3ClF6O |
Poids moléculaire |
216.51 g/mol |
Nom IUPAC |
1-(2-chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H3ClF6O/c5-1(6)2(7)12-4(10,11)3(8)9/h1-3H |
Clé InChI |
HVHMZAVUVRPCJW-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)Cl)(OC(C(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)



![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)


